An In-depth Technical Guide to 1-(4-Chloro-2-pyridinyl)-1-butanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Chloro-2-pyridinyl)-1-butanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chloro-2-pyridinyl)-1-butanone, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 1-(4-chloropyridin-2-yl)ethanone, and established principles of pyridine chemistry to offer a well-rounded profile for research and development purposes.
Introduction and Chemical Identity
1-(4-Chloro-2-pyridinyl)-1-butanone belongs to the family of acylpyridines, which are significant structural motifs in many biologically active compounds. The presence of a chlorine atom on the pyridine ring and a butanoyl group at the 2-position creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1][2] The pyridine ring system, being a heteroaromatic amine, imparts basicity and the capacity for a variety of chemical transformations.
Molecular Structure:
Figure 1: Chemical Structure of 1-(4-Chloro-2-pyridinyl)-1-butanone
Physicochemical Properties
| Property | Predicted/Extrapolated Value | Notes and Citations |
| Molecular Formula | C₉H₁₀ClNO | Based on chemical structure. |
| Molecular Weight | 183.63 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Extrapolated from the appearance of 1-(4-chloropyridin-2-yl)ethanone, which is described as an off-white low-melting solid.[3] |
| Boiling Point | Higher than that of the ethanone analog (Boiling point of related compounds can be high, e.g., 231.6°C for 4-Chloropyridine-2-Carbonitrile). | The addition of an ethyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point.[4] |
| Melting Point | Expected to be a low-melting solid. | The ethanone analog is a low-melting solid.[3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Sparingly soluble in water. | The polarity of the carbonyl group and the pyridine nitrogen suggests some water solubility, but the overall hydrocarbon content will limit it. |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and acyl substituents. | The aromatic character of the pyridine ring means the nitrogen lone pair is not fully available for protonation.[5] |
Synthesis and Reaction Pathways
The synthesis of 1-(4-Chloro-2-pyridinyl)-1-butanone can be approached through several established methods for the preparation of acylpyridines. A highly plausible and efficient route involves the reaction of an organometallic reagent with a suitable pyridine precursor.
Proposed Synthesis from 4-Chloro-2-cyanopyridine
A robust and well-documented method for the synthesis of the analogous 1-(4-chloropyridin-2-yl)ethanone involves the reaction of 4-chloro-2-cyanopyridine with a Grignard reagent.[6] This method can be adapted for the synthesis of the target butanone.
Reaction Scheme:
Figure 2: Proposed synthesis of 1-(4-Chloro-2-pyridinyl)-1-butanone.
Experimental Protocol (Adapted from the synthesis of 1-(4-chloropyridin-2-yl)ethanone)[6]:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 4-chloro-2-cyanopyridine dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to 0°C using an ice bath.
-
Grignard Addition: A solution of propylmagnesium bromide in THF is added dropwise to the cooled solution, maintaining the reaction temperature between 0-10°C. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, the mixture is carefully quenched by the slow addition of ice water.
-
Acidification: The pH of the mixture is adjusted to ~2 by the slow addition of 2M HCl.
-
Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Alternative Synthetic Routes
-
Friedel-Crafts Acylation: While a powerful tool for acylating aromatic rings, the direct Friedel-Crafts acylation of 4-chloropyridine is challenging. The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[7][8]
-
From Pyridine-2-carboxylic Acid Derivatives: Another potential route could involve the conversion of a 4-chloropyridine-2-carboxylic acid derivative to the corresponding acid chloride, followed by reaction with an organocadmium or organocuprate reagent.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(4-Chloro-2-pyridinyl)-1-butanone is dictated by its three main functional components: the ketone, the pyridine ring, and the chloro-substituent.
-
Ketone Carbonyl Group: The carbonyl group can undergo a variety of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and reactions with nucleophiles at the alpha-carbon.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in nucleophilic aromatic substitution reactions, where the chloro group can be displaced by other nucleophiles, particularly with activation from the electron-withdrawing acyl group.
-
4-Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a handle for further functionalization of the pyridine ring.[1][4]
Potential Applications:
The structural features of 1-(4-Chloro-2-pyridinyl)-1-butanone make it a valuable intermediate for the synthesis of:
-
Pharmaceuticals: As a building block for more complex molecules with potential biological activity. Pyridine derivatives are found in a wide range of drugs.[3]
-
Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides.[1][2]
-
Material Science: For the creation of functionalized pyridine-containing polymers and materials.
Safety and Handling
While a specific safety data sheet for 1-(4-Chloro-2-pyridinyl)-1-butanone is not available, the safety precautions should be based on those for analogous compounds like 1-(4-chloropyridin-2-yl)ethanone.
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The ethanone analog is recommended to be stored under refrigeration.
Conclusion
1-(4-Chloro-2-pyridinyl)-1-butanone is a synthetically valuable compound with significant potential in drug discovery and materials science. Although direct experimental data is limited, its physical and chemical properties can be reasonably inferred from closely related structures. The synthetic route via the Grignard reaction with 4-chloro-2-cyanopyridine offers a practical and scalable method for its preparation. Further research into this and other substituted pyridinyl ketones is warranted to fully explore their synthetic utility and potential applications.
References
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Friedel–Crafts reaction. In Wikipedia. (2024, March 29). [Link]
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Exploring 4-Chloropyridine-2-Carbonitrile: Properties and Applications. (n.d.). [Link]
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. (2018, July 17). [Link]
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Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. (2026, March 4). [Link]
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Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. PMC. (2015, June 27). [Link]
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Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. (2022, October 26). [Link]
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Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. ResearchGate. (2025, October 13). [Link]
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Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). [Link]
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4-CHLORO-1-PHENYL-1-BUTANONE. (n.d.). [Link]
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1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone. CAS Common Chemistry. (n.d.). [Link]
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